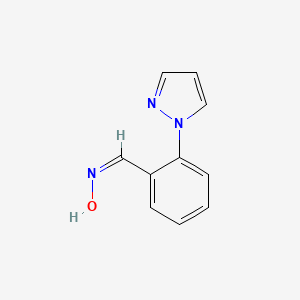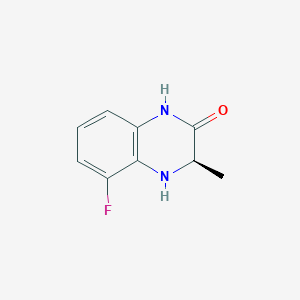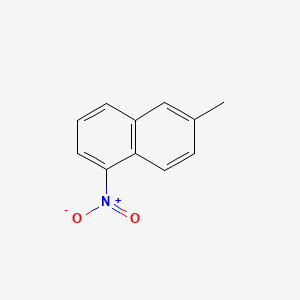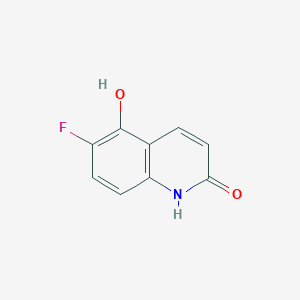
(5-(Pyridazin-3-yl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Pyridazin-3-yl)pyridin-3-yl)methanol is a heterocyclic compound with the molecular formula C10H9N3O. It features a pyridazinyl group and a pyridinyl group connected through a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol typically involves the reaction of pyridazine derivatives with pyridine derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where a pyridazinyl halide reacts with a pyridinyl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated synthesis equipment to control temperature, pressure, and reaction time .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(5-(Pyridazin-3-yl)pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
- (5-(Pyrazin-2-yl)pyridin-3-yl)methanol
- (5-(Pyridazin-4-yl)pyridin-3-yl)methanol
Comparison: (5-(Pyridazin-3-yl)pyridin-3-yl)methanol is unique due to the specific positioning of the pyridazinyl and pyridinyl groups, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different biological activities or physical properties, making it a valuable compound for specific applications .
Properties
CAS No. |
1346687-42-0 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
(5-pyridazin-3-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C10H9N3O/c14-7-8-4-9(6-11-5-8)10-2-1-3-12-13-10/h1-6,14H,7H2 |
InChI Key |
XCCXYZGGAIBQIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)C2=CN=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Furo[2,3-h]quinolin-2(1H)-one](/img/structure/B11909166.png)



![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B11909184.png)

![5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11909198.png)


